13,14-Dihydroprostaglandin E2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
363-22-4 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-17,19,21,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,19+/m0/s1 |
InChI Key |
PSUXJJCBYWUFQC-KSNMPCKYSA-N |
SMILES |
CCCCCC(CCC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Synonyms |
13,14-dihydro-PGE2 13,14-dihydroprostaglandin E2 U 42170 U-42170 |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 13,14 Dihydroprostaglandin E2
Precursors and Initial Metabolic Transformations of Prostaglandin (B15479496) E2
The story of 13,14-Dihydroprostaglandin E2 begins with its parent molecule, PGE2. The biological actions of PGE2 are terminated through a multi-step enzymatic process.
Role of 15-Prostaglandin Dehydrogenase (15-PGDH) in PGE2 Metabolism to 15-Keto-PGE2
The initial and rate-limiting step in the inactivation of PGE2 is the oxidation of its 15-hydroxyl group. This critical reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govnih.gov This NAD+-dependent enzyme converts the biologically active PGE2 into the largely inactive metabolite, 15-keto-Prostaglandin E2. nih.govnih.govthno.org The expression and activity of 15-PGDH are crucial for maintaining appropriate levels of PGE2 in tissues, thereby preventing excessive inflammatory responses. mdpi.com For instance, prior to cervical ripening at term, 15-PGDH is highly expressed in the cervix to metabolize and inactivate PGE2. nih.govnih.govoup.com
Formation of this compound from 15-Keto-PGE2
Following its formation, 15-keto-PGE2 undergoes a subsequent reduction to form this compound.
Enzymatic Catalysis by 15-Keto-Prostaglandin Delta 13-Reductase (PTGR2/ZADH1)
The conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2 is catalyzed by the enzyme 15-keto-prostaglandin delta 13-reductase, also known as Prostaglandin Reductase 2 (PTGR2) or Zinc-Binding Alcohol Dehydrogenase Domain-Containing Protein 1 (ZADH1). genecards.orgtumorportal.orgmerckmillipore.comnih.govscbt.com This enzyme specifically targets the double bond at the 13,14 position of 15-keto-PGE2, reducing it to a single bond. nih.govrcsb.orgprospecbio.com This enzymatic step is a key part of the terminal inactivation of prostaglandins (B1171923). nih.govrcsb.orgprospecbio.com Research has shown that PTGR2 efficiently converts 15-keto-PGE2 into its inactive metabolite, 13,14-dihydro-15-keto-PGE2. embopress.org
NADPH-Dependency of Reductase Activity
The catalytic activity of 15-keto-prostaglandin delta 13-reductase is dependent on the presence of a specific cofactor. The reduction of the carbon-carbon double bond in 15-keto-PGE2 is an NADPH-dependent reaction. genecards.orgtumorportal.orgmerckmillipore.comnih.govscbt.comnih.govrcsb.orgprospecbio.comnih.gov NADPH provides the necessary reducing equivalents for the enzyme to carry out the hydrogenation of the substrate. tdx.cat This reliance on NADPH is a characteristic feature of PTGR2 and is essential for its function in prostaglandin metabolism. scbt.comfishersci.sethermofisher.com
Downstream Metabolism and Degradation Pathways of this compound
This compound itself is not the final endpoint of PGE2 metabolism. It is an unstable intermediate that undergoes further transformations.
Formation of Stable Metabolites for Research Quantification (e.g., 11-deoxy-15-keto-13,14-dihydro-11β, 16ξ-cyclo-PGE2)
Due to its instability, particularly in the presence of albumin, 13,14-dihydro-15-keto-PGE2 is not ideal for direct quantification in biological samples. mdpi.comkarger.com It readily undergoes non-enzymatic dehydration to form 13,14-dihydro-15-keto-PGA2. mdpi.comebi.ac.uk However, a more stable derivative, 11-deoxy-15-keto-13,14-dihydro-11β, 16ξ-cyclo-PGE2, is formed, especially under alkaline conditions or in the presence of albumin. karger.comebi.ac.uk This bicyclic compound is chemically stable, making it a suitable target for measurement in research to reflect the systemic production of PGE2. karger.comebi.ac.ukcaymanchem.com Immunoassays have been developed to quantify this stable metabolite, providing a reliable method for assessing PGE2 biosynthesis in various physiological and pathological states. nih.govucla.edu Ultimately, further metabolism involving β- and ω-oxidation leads to the formation of a stable end metabolite, 11-α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), which is excreted in the urine and serves as another index of systemic PGE2 production. nih.govfrontiersin.org
Interactive Data Table: Enzymes in the Metabolism of Prostaglandin E2
| Enzyme | Abbreviation | Function | Cofactor |
| 15-Prostaglandin Dehydrogenase | 15-PGDH | Converts PGE2 to 15-keto-PGE2 | NAD+ |
| 15-Keto-Prostaglandin Delta 13-Reductase | PTGR2/ZADH1 | Converts 15-keto-PGE2 to this compound | NADPH |
Influence of Albumin and Other Plasma Proteins on Metabolite Formation In Vitro
Plasma proteins, particularly albumin, play a multifaceted role in the metabolism of prostaglandins, including the precursors to this compound. In vitro studies have shown that PGE2 readily binds to human plasma proteins, with albumin being the primary binding partner. nih.gov This interaction has significant consequences for prostaglandin stability and metabolism.
The binding of prostaglandins to albumin can protect them from rapid enzymatic degradation. physiology.org For instance, the formation of a complex between PGE2 and human serum albumin (HSA) may shield it from metabolic enzymes, thereby influencing the rate and location of its conversion. physiology.org
Furthermore, albumin is not merely a passive carrier but can exhibit catalytic activity. Human serum albumin has been shown to catalyze the dehydration of 15-keto-PGE2, the direct precursor to 13,14-dihydro-15-keto-PGE2. nih.gov This suggests that the microenvironment of the albumin-eicosanoid binding site can facilitate chemical reactions. nih.gov Similarly, albumin is known to catalyze the metabolism of Prostaglandin D2 (PGD2) into various products, including 9-deoxy-Δ⁹,Δ¹²-13,14-dihydro-PGD2. nih.govjci.org This catalytic function is dependent on the amount of plasma or albumin present and is abolished by heat denaturation, indicating an enzyme-like action. nih.gov
The high degree of plasma protein binding is a critical factor in in vitro assays. For example, the efficacy of inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1) is significantly reduced in human whole blood assays due to the high plasma protein binding of these inhibitors, which limits their access to the enzyme. frontiersin.org This underscores the profound impact of plasma proteins on the availability and metabolism of prostaglandins and related pharmacological agents.
Table 1: Influence of Plasma Proteins on Prostaglandin Metabolism In Vitro
| Prostaglandin | Plasma Protein | Observed Effect | Reference(s) |
| PGE2 | Human Serum Albumin | Binds to albumin, which can protect it from enzymatic degradation. | nih.govphysiology.org |
| 15-keto-PGE2 | Human Serum Albumin | Catalyzes dehydration, suggesting a catalytic role in metabolism. | nih.gov |
| PGD2 | Human Serum Albumin | Catalyzes conversion to 9-deoxy-Δ⁹,Δ¹²-13,14-dihydro-PGD2. | nih.govjci.org |
| 15-deoxy-Δ¹²,¹⁴-PGJ2 | Serum Albumin | Sequesters the ligand, inhibiting its biological activity. | oup.com |
Comparative Biosynthesis and Metabolism with Related Prostaglandins
The metabolic pathways of PGE2 share similarities with those of other primary prostaglandins, yet also possess distinct features. A comparative analysis with PGE1, PGD2, and PGF2α highlights the common enzymatic steps and unique end-products.
Comparison with 13,14-Dihydroprostaglandin E1
The biosynthesis of 13,14-dihydroprostaglandin E1 (13,14-dihydro-PGE1) from Prostaglandin E1 (PGE1) follows a pathway analogous to that of the PGE2 metabolite. PGE1 is first metabolized to 15-keto-PGE1, which is then converted to 15-keto-13,14-dihydro-PGE1. ebi.ac.uk This biologically inactive precursor can then be reduced by a 15-keto-reductase to form 13,14-dihydro-PGE1, which, unlike its precursor, is biologically active. ebi.ac.ukthieme-connect.com
The primary distinction between the metabolic pathways of PGE1 and PGE2 lies in their respective parent molecules. PGE1 and PGE2 differ structurally by the presence of an additional double bond (at C5-C6) in PGE2. This structural difference in the precursor leads to the formation of distinct dihydro metabolites. While both pathways involve initial oxidation at C15 followed by reduction of the C13-C14 double bond, the resulting metabolites (13,14-dihydro-PGE1 and 13,14-dihydro-15-keto-PGE2) have different biological origins and potentially different activities.
Table 2: Comparative Biosynthesis of Dihydro-Metabolites from PGE1 and PGE2
| Precursor | Intermediate 1 | Intermediate 2 | Final Dihydro Metabolite | Reference(s) |
| PGE1 | 15-keto-PGE1 | 15-keto-13,14-dihydro-PGE1 | 13,14-dihydro-PGE1 | ebi.ac.ukthieme-connect.comnih.gov |
| PGE2 | 15-keto-PGE2 | - | 13,14-dihydro-15-keto-PGE2 | nih.govmdpi.com |
Metabolic Pathways of PGD2 and PGF2α Metabolites (e.g., 13,14-dihydro-15-keto-PGD2, 15-keto-13,14-dihydroprostaglandin F2α)
The metabolism of other major prostaglandins, such as PGD2 and PGF2α, also involves the formation of 13,14-dihydro-15-keto derivatives through a common enzymatic cascade.
Prostaglandin D2 (PGD2) Metabolism: A primary metabolic route for PGD2 involves the 15-hydroxy PGDH pathway, which mirrors that of PGE2. caymanchem.commedchemexpress.com This pathway includes the oxidation of the hydroxyl group at C-15 and the reduction of the double bond between C-13 and C-14, yielding 13,14-dihydro-15-keto-PGD2. caymanchem.comglpbio.comcaymanchem.com In humans, this metabolite is further processed, and very little survives intact in the urine. caymanchem.com As mentioned previously, PGD2 can also undergo an alternative metabolic conversion catalyzed by plasma albumin. nih.gov
Prostaglandin F2α (PGF2α) Metabolism: PGF2α is rapidly metabolized in vivo, primarily through the 15-hydroxy PGDH pathway. caymanchem.com The sequential action of 15-hydroxyprostaglandin dehydrogenase and Δ¹³-reductase converts PGF2α first to 15-keto-PGF2α and then to 15-keto-13,14-dihydroprostaglandin F2α (also known as PGFM). caymanchem.comdoi.org This latter compound is the first prominent and relatively stable metabolite of PGF2α found in plasma. caymanchem.com Consequently, measuring plasma levels of 15-keto-13,14-dihydro-PGF2α serves as a reliable marker for the in vivo production of PGF2α. caymanchem.comcaymanchem.com
Table 3: Key Metabolic Pathways for PGD2 and PGF2α
| Parent Prostaglandin | Key Enzymes | Major Metabolite(s) | Reference(s) |
| PGD2 | 15-hydroxy PGDH pathway; Plasma Albumin | 13,14-dihydro-15-keto-PGD2; 9-deoxy-Δ⁹,Δ¹²-13,14-dihydro-PGD2 | nih.govcaymanchem.commedchemexpress.com |
| PGF2α | 15-hydroxyprostaglandin dehydrogenase; Δ¹³-reductase | 15-keto-13,14-dihydroprostaglandin F2α (PGFM) | caymanchem.comcaymanchem.comdoi.orgnih.gov |
Molecular Mechanisms and Cellular Signaling Modulated by 13,14 Dihydroprostaglandin E2
Receptor-Mediated Interactions (Indirect or Direct)
The actions of prostaglandins (B1171923) are initiated by their interaction with specific G-protein coupled receptors (GPCRs). The biological effects of PGE2 are mediated through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades mdpi.comnih.gov.
Research indicates that the principal metabolite of PGE2, 13,14-dihydro-15-keto PGE2, exhibits significantly lower activity at the Gs-coupled EP2 and EP4 receptors compared to the parent compound, PGE2. Studies using Chinese Hamster Ovary (CHO) cells engineered to express these receptors have shown that 13,14-dihydro-15-keto PGE2 does not bind effectively to either the EP2 or EP4 receptor subtypes caymanchem.com. This weak interaction translates to poor functional activation of these receptors.
One study demonstrated that while the EP4 receptor loses its response to PGE2 after the first metabolic step (to 15-keto-PGE2), the EP2 receptor shows a more gradual loss of response as metabolism proceeds, indicating a higher sensitivity to the initial metabolite than the EP4 receptor spandidos-publications.com. However, for the subsequent metabolite, 13,14-dihydro-15-keto PGE2, the binding affinity and activation potential are substantially diminished for both receptors caymanchem.com.
| Receptor | Cell System | Binding Affinity (Ki) | Functional Activity (EC50) for Adenylate Cyclase | Source |
|---|---|---|---|---|
| EP2 | CHO cells | 12 µM | >18 µM | caymanchem.com |
| EP4 | CHO cells | 57 µM | >38 µM | caymanchem.com |
The four EP receptor subtypes are linked to different G-protein families, which dictates their downstream signaling effects. mdpi.comnih.gov The activation of these pathways is crucial for mediating the diverse physiological roles of prostaglandins. mdpi.comnih.gov
EP1 receptors are coupled to Gαq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium nih.govwikipedia.org.
EP2 and EP4 receptors are coupled to stimulatory Gαs proteins, which activate adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) nih.gov.
EP3 receptors primarily couple to inhibitory Gαi proteins, which inhibit adenylyl cyclase and decrease cAMP levels nih.gov.
Research shows that 13,14-dihydro-15-keto PGE2 is a poor activator of the Gs-coupled EP2 and EP4 receptors caymanchem.com. Furthermore, studies indicate that this metabolite does not activate the Gi-coupled EP3 receptor nih.gov.
| Receptor Subtype | Primary G-Protein Coupled | Key Downstream Effect | Source |
|---|---|---|---|
| EP1 | Gαq | Increases intracellular Ca²⁺ | nih.govwikipedia.org |
| EP2 | Gαs | Increases cAMP production | nih.gov |
| EP3 | Gαi | Decreases cAMP production | nih.gov |
| EP4 | Gαs | Increases cAMP production | nih.gov |
Differential Sensitivity of E-Prostanoid (EP) Receptors (EP2, EP4) to PGE2 Metabolites in Cellular Systems
Intracellular Signal Transduction Pathways
The interaction between a prostaglandin and its receptor initiates a cascade of intracellular events that ultimately determine the cellular response.
Cyclic AMP is a critical second messenger whose production is stimulated by the activation of Gs-coupled receptors like EP2 and EP4. Given that 13,14-dihydro-15-keto PGE2 binds poorly to and does not effectively activate these receptors, it does not significantly induce cAMP production caymanchem.com. In cellular systems expressing EP2 and EP4, the concentrations of 13,14-dihydro-15-keto PGE2 required to elicit a half-maximal response (EC50) in adenylate cyclase activity were found to be very high (>18 µM for EP2 and >38 µM for EP4), confirming its low potency as a signaling molecule through this pathway caymanchem.com. Additionally, as this metabolite does not appear to activate the Gi-coupled EP3 receptor, it does not actively suppress cAMP levels either nih.gov.
Intracellular calcium (Ca²⁺) mobilization is another key signaling pathway for prostaglandins, primarily mediated by the EP1 receptor subtype, which is coupled to the Gq protein spandidos-publications.comwikipedia.org. Activation of this pathway stimulates phospholipase C, leading to the release of Ca²⁺ from intracellular stores nih.gov. While this pathway is well-established for PGE2, available research did not specify whether its metabolite, 13,14-Dihydroprostaglandin E2, interacts with or activates the EP1 receptor to induce calcium mobilization.
Protein Kinase A (PKA) is a primary downstream effector of cAMP signaling. The binding of cAMP to PKA's regulatory subunits unleashes its catalytic subunits, which then phosphorylate various substrate proteins, modulating their activity. Since this compound does not effectively stimulate the production of cAMP through EP2 or EP4 receptors, it consequently does not lead to the significant activation of the PKA pathway.
Calcium Mobilization
Regulation of Gene Expression and Nuclear Receptors
The influence of this compound (13,14-dhPGE2) and its metabolites on cellular function is intricately linked to their ability to modulate gene expression. This regulation is often mediated through interactions with nuclear receptors and effects on key transcription factors, which are pivotal in controlling cellular processes ranging from inflammation to cell differentiation.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARγ)
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily, which plays a master regulatory role in processes like adipogenesis and inflammation. nih.govjci.org While direct binding studies on 13,14-dhPGE2 itself are not extensively documented, significant research has focused on its metabolites and related cyclopentenone prostaglandins (cyPGs), highlighting a crucial role for this signaling axis.
A key metabolite, 15-keto-13,14-dihydroprostaglandin E2, is central to the regulation of PPARγ. The enzyme Prostaglandin Reductase 3 (PTGR3), also known as Zinc-containing alcohol dehydrogenase 2 (ZADH2), converts 15-keto-PGE2 into 13,14-dihydro-15-keto-PGE2. nih.gov This conversion is critical because 15-keto-PGE2 acts as an endogenous PPARγ ligand, promoting adipocyte differentiation. By converting it to its dihydro form, PTGR3 effectively reduces the levels of the active PPARγ ligand, thereby negatively modulating adipogenesis. nih.gov Silencing the PTGR3 gene in preadipocytes leads to accelerated differentiation, whereas its overexpression suppresses the pro-adipogenic effect of 15-keto-PGE2 by repressing PPARγ activity. nih.gov Similarly, Prostaglandin Reductase 2 (PTGR2) also catalyzes the NADPH-dependent conversion of 15-keto-PGE2 to 15-keto-13,14-dihydro-PGE2 and is implicated in the regulation of PPARγ activation. genecards.org
The interaction of cyclopentenone prostaglandins, which are structurally related to PGE2 metabolites, with PPARγ is well-established. nih.govaai.org Compounds like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) are recognized as high-affinity endogenous ligands for PPARγ. aai.orgwikipedia.org The activation of PPARγ by these lipids initiates a cascade where the receptor forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then translocates to the nucleus and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription. nih.gov Many of the anti-inflammatory and metabolic effects of cyPGs are mediated through this PPARγ-dependent pathway. nih.govaai.org However, it is also noted that some actions of cyPGs, particularly their anti-inflammatory effects, can be independent of PPARγ activation. wikipedia.orgaai.org
Table 1: Research Findings on PPARγ Interaction
| Compound | Interacting Factor | Effect on PPARγ | Cellular Outcome | Source(s) |
|---|---|---|---|---|
| 13,14-dihydro-15-keto-PGE2 | PTGR3 (enzyme) | Indirectly modulates activity by reducing the concentration of the PPARγ ligand 15-keto-PGE2. | Negative modulation of adipogenesis. | nih.gov |
| 15-keto-13,14-dihydro-PGE2 | PTGR2 (enzyme) | Implicated in regulating PPAR activation. | Metabolism of prostaglandins. | genecards.org |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | PPARγ (direct ligand) | Direct binding and activation. | Promotes adipocyte differentiation; anti-inflammatory effects. | aai.orgwikipedia.orgjst.go.jp |
| Cyclopentenone PGs (general) | PPARγ (direct ligand) | Activation of PPARγ. | Regulation of inflammation, cell proliferation, and apoptosis. | nih.govaai.orgaai.org |
Effects on Transcription Factors (e.g., NF-κB, EGR1)
Beyond nuclear receptors, 13,14-dhPGE2 and its related compounds exert significant control over gene expression by modulating the activity of crucial transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Early Growth Response 1 (EGR1).
NF-κB: The NF-κB family of transcription factors are central regulators of the inflammatory response, immunity, and cell survival. frontiersin.org The anti-inflammatory activity of related cyclopentenone PGs is often mediated through the inhibition of the NF-κB pathway. aai.org These prostaglandins can suppress NF-κB activation through several mechanisms. One major route is PPARγ-dependent, where activated PPARγ antagonizes NF-κB's transcriptional activity. aai.orgnih.gov Additionally, cyPGs can directly inhibit the IκB kinase (IKK) complex. frontiersin.org The IKK complex is responsible for phosphorylating the inhibitor of NF-κB (IκB), which targets IκB for degradation and allows NF-κB to translocate to the nucleus. By inhibiting IKK, cyPGs prevent IκB degradation and keep NF-κB sequestered in the cytoplasm. frontiersin.org A third mechanism involves the direct modification of NF-κB proteins themselves, preventing their binding to target DNA sequences. jci.orgfrontiersin.org While direct data on 13,14-dhPGE2 is limited, studies have noted that plasma levels of its metabolite, 15-keto-13,14-dihydro-PGE2, are relevant in conditions where NF-κB activation is impaired. unesp.brnih.gov
EGR1: Early Growth Response 1 is a zinc-finger transcription factor rapidly induced by various stimuli, playing a role in cell growth, differentiation, and tissue injury. nih.govfrontiersin.org Research has established a clear link between Prostaglandin E2 (PGE2), the precursor to 13,14-dhPGE2, and the induction of EGR1. nih.gov The PGE2 receptor EP4, a G-protein coupled receptor, has been shown to mediate the PGE2-induced expression of EGR1. genecards.org In the context of colorectal cancer, the upregulation of microsomal Prostaglandin E2 synthase 1 (mPGES1) by Cyclooxygenase-2 (COX-2) leads to increased PGE2 synthesis, which in turn induces EGR1. nih.gov This induction of EGR1 is then responsible for the transcriptional upregulation of mPGES1, creating a positive feedback loop that can enhance tumor growth. nih.gov EGR1 itself is a critical regulator of genes involved in inflammation, angiogenesis, and cell proliferation, and its expression is correlated with tumor progression in several cancers, including prostate and gastric cancer. frontiersin.orgresearchgate.net
Physiological and Pathophysiological Roles in Research Models
Role in Inflammatory Processes in Cellular and Animal Models
Modulation of Immune Cell Function (e.g., T cells, macrophages, neutrophils) In Vitro and in Murine Models
In research settings, the influence of prostaglandins (B1171923) on immune cells is a critical area of investigation. Prostaglandin (B15479496) E2 (PGE2) is known to have diverse effects on immune cells, and its metabolite 13,14-Dihydroprostaglandin E2 is understood to be part of this complex regulatory network.
In murine models, macrophages, which are key players in the immune response, are significantly influenced by prostaglandins. nih.gov The activation of peritoneal macrophages can induce the synthesis of various mediators that modulate PGE2 production. nih.gov Generally, PGE2 acts as a suppressor of microglia, the resident macrophages of the central nervous system. nih.gov Studies on microglial activation have shown that PGE2 can inhibit the production of pro-inflammatory molecules. nih.gov In human alveolar macrophages, PGE2 has been shown to potently inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov
Neutrophils, another critical component of the innate immune system, are also modulated by prostaglandins. mdpi.com The interaction between neutrophils and T cells is a crucial aspect of the inflammatory response. nih.gov Neutrophil activation leads to the release of various mediators that can influence T cell activation and differentiation. nih.gov
The broader context of prostaglandin signaling reveals a complex interplay with immune cell function. For instance, PGE2 can suppress T cell activation and proliferation and promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. binasss.sa.cr It also enhances the immunosuppressive function of myeloid-derived suppressor cells (MDSCs). binasss.sa.cr
Table 1: Effects of Prostaglandins on Immune Cell Function in Research Models
| Cell Type | Prostaglandin | Observed Effect in Research Models |
|---|---|---|
| Macrophages | PGE2 | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-12). nih.gov |
| T Cells | PGE2 | Suppression of activation and proliferation. binasss.sa.cr |
| Neutrophils | General Prostaglandins | Release of mediators influencing T cell function. nih.gov |
| Microglia | PGE2 | Suppressive effects, including inhibition of TNF-α production. nih.gov |
| MDSCs | PGE2 | Enhancement of immunosuppressive function. binasss.sa.cr |
Regulation of Cytokine and Chemokine Production in Experimental Systems
The production of cytokines and chemokines is a hallmark of the inflammatory response, and prostaglandins are key modulators of this process. ki.se Prostaglandin E2 (PGE2), the precursor to this compound, has been shown to decrease the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated monocytes and macrophages. ki.se
In experimental systems, PGE2 generally exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory molecules and increasing the secretion of anti-inflammatory cytokines like IL-10. nih.gov In human alveolar macrophages, PGE2 strongly inhibits LPS-induced TNF-α production through the activation of EP2 and EP4 receptors. nih.gov Similarly, in studies of microglial activation, PGE2 has been found to inhibit the production of TNF-α and IL-12. nih.gov
The broader family of prostaglandins also demonstrates complex regulatory effects on cytokine production. For example, Prostaglandin D2 (PGD2) can modulate the secretion of cytokines and chemokines from macrophages. binasss.sa.cr Furthermore, some prostaglandins can enhance the production of IL-10, an anti-inflammatory cytokine. nih.gov
Table 2: Regulation of Cytokine and Chemokine Production by Prostaglandins in Experimental Models
| Prostaglandin | Cell Type/Model | Effect on Cytokine/Chemokine Production |
|---|---|---|
| PGE2 | Monocytes/Macrophages | Decreased TNF-α production. ki.se |
| PGE2 | Human Alveolar Macrophages | Inhibition of LPS-induced TNF-α. nih.gov |
| PGE2 | Microglia | Inhibition of TNF-α and IL-12. nih.gov |
| PGD2 | Macrophages | Modulation of cytokine and chemokine secretion. binasss.sa.cr |
| PGE2 | General | Enhanced production of IL-10. nih.gov |
Effects on Vascular Permeability in Animal Models of Inflammation
Increased vascular permeability is a cardinal sign of inflammation, allowing immune cells and plasma proteins to move from the bloodstream into the tissues. ki.se Prostaglandins have been shown to play a role in this process.
In a rat model of allergic inflammation, the role of endogenous Prostaglandin E2 (PGE2) in oedema formation was investigated. nih.gov The study found that while PGE2 levels were high early in the inflammatory response, it did not appear to affect vascular permeability at the 4-hour mark. nih.gov However, oedema formation measured at 24 hours was dependent on PGE2 generation, suggesting a role for this prostaglandin in the later stages of the inflammatory response. nih.gov
Other prostaglandins, such as Prostaglandin D2 (PGD2), have also been studied in the context of vascular permeability. In a mouse model of dermatitis, PGD2 produced by tissue-resident cells was found to alleviate vascular permeability in the early phase of inflammation. aai.org This effect was mediated through the DP receptor and was associated with enhanced vascular endothelial barrier formation. aai.orgresearchgate.net Conversely, PGD2 from hematopoietic cells exacerbated late-phase inflammation. aai.org These findings highlight the context-dependent and opposing roles that different prostaglandins can play in regulating vascular permeability during an inflammatory response. aai.orgresearchgate.net
Table 3: Effects of Prostaglandins on Vascular Permeability in Animal Models
| Prostaglandin | Animal Model | Phase of Inflammation | Effect on Vascular Permeability |
|---|---|---|---|
| PGE2 | Rat Allergic Inflammation | Early (4 hours) | No significant effect. nih.gov |
| PGE2 | Rat Allergic Inflammation | Late (24 hours) | Increased oedema formation. nih.gov |
| PGD2 | Mouse Dermatitis | Early Phase | Decreased vascular permeability. aai.orgresearchgate.net |
| PGD2 | Mouse Dermatitis | Late Phase | Increased inflammation (indirectly related to permeability). aai.org |
Involvement in Organ-Specific Functions in Animal Models
Renal Physiology and Fluid Balance in Murine Models
Prostaglandin E2 (PGE2) is a significant prostanoid in the kidney, where it plays a crucial role in regulating renal hemodynamics, renin release, and water and salt balance under normal physiological conditions. nih.govoncotarget.com The functions of PGE2 are mediated through its four G protein-coupled receptors: EP1, EP2, EP3, and EP4, which are expressed throughout the kidney and cardiovascular system. nih.gov
In murine models, the various EP receptors have been shown to have distinct roles. For instance, the EP1 receptor is involved in natriuresis and diuresis. scielo.org.co In contrast, EP2 and EP4 receptors have been reported to activate adenylate cyclase, increase cyclic AMP (cAMP), and promote water reabsorption, while EP3 receptors have the opposite effect. scielo.org.co
Studies using knockout mice have further elucidated the roles of these receptors. For example, mice lacking the EP2 receptor exhibit salt-sensitive hypertension. oncotarget.com In models of diabetic nephropathy, increased PGE2 production in the proximal tubules has been linked to increased protein excretion. scielo.org.co Furthermore, research on mouse kidney tubuloids, an in vitro model, has demonstrated their potential for studying collecting duct physiology and the effects of prostaglandins. frontiersin.org These tubuloids can be differentiated towards the collecting duct and express key channels and transporters, allowing for detailed investigations into renal (patho)physiology. frontiersin.org
Table 4: Role of PGE2 Receptors in Renal Function in Murine Models
| PGE2 Receptor | Location/Function in Kidney (Murine Models) | Effect of Activation/Deletion |
|---|---|---|
| EP1 | Collecting duct | Involved in natriuresis and diuresis. scielo.org.co |
| EP2 | Vascular and interstitial compartments | Activation promotes water reabsorption; deletion leads to salt-sensitive hypertension. oncotarget.comscielo.org.co |
| EP3 | Not specified in provided context | Opposes the effects of EP2 and EP4. scielo.org.co |
| EP4 | Not specified in provided context | Activation promotes water reabsorption. scielo.org.co |
Cardiovascular Regulation (e.g., vascular tone, smooth muscle contraction/relaxation) in Isolated Tissues and Animal Studies
The regulation of vascular tone, which is the degree of constriction of a blood vessel, is crucial for maintaining blood pressure and controlling blood flow. ukzn.ac.za This process is primarily governed by the contraction and relaxation of vascular smooth muscle cells (VSMCs). cvphysiology.comnih.gov Prostaglandins, including the E-series, are known to be important modulators of vascular function.
The contraction of VSMCs is initiated by an increase in intracellular calcium, which leads to the phosphorylation of myosin light chains and the formation of cross-bridges between actin and myosin filaments. cvphysiology.com Relaxation occurs when myosin light chain phosphorylation is reduced. cvphysiology.com Various chemical stimuli, including prostaglandins, can influence this process by binding to specific receptors on VSMCs. cvphysiology.com
Prostaglandin E2 (PGE2) exerts complex effects on the vasculature. nih.gov Its actions are mediated through its EP receptors. For instance, activation of EP2 and EP4 receptors can promote vasodilation. In the context of pulmonary hypertension, a condition characterized by elevated pressure in the pulmonary arteries, prostaglandins play a significant role. mdpi.com Prostacyclin (PGI2), another prostanoid, is a potent vasodilator and is used in the treatment of this condition. mdpi.com The balance between vasoconstricting and vasodilating prostaglandins is critical for vascular homeostasis. nih.gov
Studies on isolated tissues and in animal models have demonstrated the diverse effects of prostaglandins on vascular smooth muscle. For example, some prostaglandin analogs have been shown to induce relaxation of pulmonary vascular tone. medchemexpress.com The phenotypic plasticity of VSMCs, their ability to switch between a contractile and a proliferative state, is also influenced by prostaglandins. nih.gov
Table 5: Effects of Prostaglandins on Vascular Smooth Muscle and Tone
| Prostaglandin/Analog | Receptor(s) | Effect on Vascular Smooth Muscle/Tone |
|---|---|---|
| Prostaglandin E2 (PGE2) | EP2, EP4 | Vasodilation. nih.gov |
| Prostacyclin (PGI2) | IP | Vasodilation, inhibition of proliferation. mdpi.com |
| 5-cis Carbaprostacyclin | Not Specified | Relaxation of pulmonary vascular tone. medchemexpress.com |
| Thromboxane (B8750289) A2 (TXA2) | TP | Vasoconstriction, promotion of proliferation. mdpi.com |
Effects on Cellular Proliferation, Differentiation, and Apoptosis In Vitro
Impact on Cancer Cell Lines (e.g., anti-proliferative effects)
The influence of prostaglandins on cancer cell proliferation is complex, with different prostaglandins exhibiting varied effects. Some prostaglandins, particularly those of the A and J series, have demonstrated anti-proliferative activities. tandfonline.com While direct data on this compound is limited in this specific context, studies on related compounds provide some insight. For example, 17-phenyl trinor-13,14-dihydro Prostaglandin A2, a synthetic analog, has been shown to inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells, by inducing apoptosis and inhibiting angiogenesis.
It is important to note that some prostaglandins, like PGE2, can have dual roles, sometimes promoting and other times inhibiting cancer-related processes. PGE2 has been shown to reduce lymphocyte proliferation. ufrgs.br The metabolic conversion of prostaglandins is a key factor in determining their ultimate biological effect. The conversion of an active prostaglandin to a dihydro- form, such as in the case of this compound, often represents a step towards inactivation.
In the context of bronchogenic carcinoma, plasma levels of 15-keto-13,14-dihydro-PGE2 have been measured in patients. nih.govtuni.fi Similarly, serum concentrations of this metabolite have been investigated in patients with breast cancer. nih.gov
Modulation of Adipocyte Differentiation
The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is regulated by a complex network of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) acting as a master regulator. nih.govnih.govmdpi.com Recent research has identified 15-keto-PGE2 as an endogenous ligand for PPARγ, promoting adipogenesis. nih.govnih.gov
The enzyme Prostaglandin Reductase 3 (PTGR-3) has been identified as a key modulator of this process. nih.govnih.gov PTGR-3, a 15-oxoprostaglandin-Δ¹³-reductase, converts 15-keto-PGE2 into the inactive metabolite 13,14-dihydro-15-keto-PGE2. nih.govnih.gov This conversion effectively reduces the amount of active 15-keto-PGE2 available to bind to and activate PPARγ, thereby negatively modulating adipogenesis. nih.govnih.gov
Studies using 3T3-L1 preadipocytes have shown that PTGR-3 expression is high in preadipocytes and decreases as they differentiate into adipocytes. nih.gov Silencing of the PTGR-3 gene in these cells leads to accelerated adipogenesis, while overexpression of PTGR-3 significantly inhibits this process. nih.govnih.gov This highlights the critical role of the conversion to the dihydro- form in regulating adipocyte differentiation.
Table 1: Key Research Findings on the Role of this compound and Related Metabolites
| Process | Model System | Key Finding | Reference |
|---|---|---|---|
| Adipocyte Differentiation | 3T3-L1 preadipocytes | PTGR-3 converts 15-keto-PGE2 to the inactive 13,14-dihydro-15-keto-PGE2, thus inhibiting adipogenesis by reducing PPARγ activation. | nih.govnih.gov |
| Cancer Cell Proliferation | Breast and Colon Cancer Cell Lines | The synthetic analog 17-phenyl trinor-13,14-dihydro Prostaglandin A2 inhibits proliferation. | |
| Luteolysis | Cattle | The concentration of 13,14-dihydro-15-keto-PGE2 in uterine flushings is near the detection limit, suggesting a less prominent role compared to PGF2α metabolites. | bioscientifica.com |
| Pregnancy | Big Cats | Fecal 13,14-dihydro-15-keto-PGF2α (PGFM) is a reliable indicator for pregnancy diagnosis in the last trimester. | nih.gov |
Interaction with Other Biological Mediators in Experimental Systems
Response to Endotoxins in Animal Models
Endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria, can trigger a significant inflammatory response, which includes the release of prostaglandins. In animal models, endotoxin (B1171834) administration has been shown to induce prostaglandin release. nih.gov
Synergistic or Antagonistic Effects with Other Eicosanoids (e.g., prostacyclin, thromboxanes)
The balance between different eicosanoids is crucial for maintaining homeostasis. For example, the interplay between the vasodilator and anti-aggregatory prostacyclin (PGI2) and the vasoconstrictor and pro-aggregatory thromboxane A2 (TXA2) is a classic example of this balance. tuni.fi
In cultured endothelial cells, PGE2 and PGI2 have been shown to inhibit the production and secretion of endothelin-1, a potent vasoconstrictor. nih.gov This inhibition is mediated through a cGMP-dependent mechanism. nih.gov
Advanced Research Methodologies and Analytical Techniques
Quantitative Analysis of 13,14-Dihydroprostaglandin E2 and its Metabolites
The quantitative analysis of 13,14-dhPGE2 and its primary precursor, PGE2, is challenging due to their structural similarity to other eicosanoids, inherent chemical instability, and low endogenous levels. nih.govnih.gov To overcome these challenges, highly selective and sensitive methods have been developed and validated.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a important tool for the specific and sensitive measurement of prostaglandins (B1171923). nih.govresearchgate.net This method offers high selectivity and requires less complex sample preparation compared to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govulisboa.pt
For the analysis of PGE2 and its metabolites, reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the analytes from a complex biological matrix. nih.gov Since PGE2 and its isomer PGD2 often have similar fragmentation patterns in mass spectrometry, complete chromatographic separation is crucial for accurate quantification. nih.gov One developed method achieved a separation of 1.4 minutes between PGD2 and PGE2, ensuring no peak overlap. nih.gov The mass spectrometer is typically operated in the negative ion mode using electrospray ionization (ESI), and quantification is performed using multiple reaction monitoring (MRM). ulisboa.pt This involves monitoring a specific precursor ion to product ion transition, which enhances the specificity and sensitivity of the assay. ulisboa.pt For PGE2, a common transition monitored is m/z 351 to 271. nih.gov
A validated LC-MS/MS method for the simultaneous quantification of 34 eicosanoids, including 13,14-dihydro-15-keto-PGE2, demonstrated a limit of quantification ranging from 0.2 to 3 ng/mL and a dynamic range up to 500 ng/mL. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique that provides high sensitivity and selectivity for prostaglandin (B15479496) analysis. nih.govnih.gov However, a significant drawback is the requirement for extensive sample preparation, including derivatization, because prostaglandins are not naturally volatile or thermally stable enough for GC analysis. mdpi.comingentaconnect.com
The process involves converting the analyte into a more volatile and thermally stable form. mdpi.com This multi-step derivatization typically includes:
Esterification of the carboxyl group, often to a methyl ester (Me) or a pentafluorobenzyl (PFB) ester. ingentaconnect.com
Oximation (or methoximation) of the ketone groups to prevent degradation and the formation of cyclic derivatives, which is a particular issue for 13,14-dihydro-15-keto-PGE2. nih.govingentaconnect.com
Silylation of the hydroxyl groups, for example, converting them to trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers. nih.govingentaconnect.com
One GC-MS method developed specifically for 13,14-dihydro-15-keto-PGE2 utilized immediate oxime formation in an aqueous solution, followed by extraction, methylation, and t-butyldimethylsilylation. nih.gov This method demonstrated a sensitivity capable of measuring 2 ng of the metabolite in tissue incubates, with an inter-batch precision of 8.1%. nih.gov
Immunoassays offer a high-throughput alternative for quantifying prostaglandins, though they can sometimes be limited by cross-reactivity with structurally related compounds. mdpi.comnih.gov
Time-Resolved Fluoroimmunoassay (TR-FIA) has been developed for the determination of 13,14-dihydro-15-ketoprostaglandin E2 (PGEM). nih.gov One such competitive assay uses polyclonal antibodies and a europium-labeled antigen. nih.gov This method was found to be more sensitive and significantly faster than traditional radioimmunoassays, with a detection limit of 1.2 pg/assay for PGEM. nih.gov The intra-assay and inter-assay coefficients of variation were reported to be between 4.6-9.3% and 6.7-11.4%, respectively. nih.gov
Radioimmunoassay (RIA) has historically been a widely used quantitative technique for various oxylipins, including prostaglandin metabolites. mdpi.com While sensitive, RIAs involve the use of radioactive materials, which the TR-FIA method avoids. nih.gov
Chemiluminescence Enzyme Immunoassay (CLEIA) represents another sensitive non-radioisotopic method. A CLEIA using catalase as the labeling enzyme has been successfully used for the determination of 15-keto-13,14-dihydro-prostaglandin E2 in human colonic tissue. medunigraz.at
Effective sample preparation is critical for accurate prostaglandin analysis, serving to isolate the analytes from interfering substances and concentrate them to detectable levels. ingentaconnect.com This often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE). mdpi.comingentaconnect.com
Derivatization is essential, particularly for GC-MS analysis, to enhance the volatility and stability of the compounds. ingentaconnect.com A key strategy for 13,14-dihydro-15-keto-PGE2 is the immediate formation of oximes of its ketone groups. nih.gov This step is crucial to prevent the molecule from readily dehydrating and forming a cyclic derivative, which would lead to inaccurate measurements. nih.gov Following oximation, further derivatization steps such as esterification of the carboxyl group (e.g., methylation) and silylation of hydroxyl groups are performed. nih.gov Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are used for silylation. mdpi.com
To ensure the highest accuracy and precision in mass spectrometry-based quantification, stable isotope-labeled internal standards are indispensable. nih.govnih.gov Deuterated analogues of the target analytes, such as deuterogenated 13,14-dihydro-15-keto-PGE2 or d4-PGE2, are added to the sample at the very beginning of the preparation process. nih.govnih.gov
These internal standards behave almost identically to their non-deuterated counterparts during extraction, derivatization, and chromatographic separation. nih.gov By measuring the ratio of the endogenous analyte to the known concentration of the spiked internal standard, any loss of analyte during the complex sample workup can be precisely corrected for. nih.gov This approach also accounts for variations in ionization efficiency in the mass spectrometer (matrix effects), leading to highly reliable and reproducible quantitative results. nih.govnih.gov For example, in LC-MS/MS analysis of PGE2, the mass transition of m/z 355 to 275 is monitored for the d4-PGE2 internal standard, corresponding to the m/z 351 to 271 transition for the native compound. nih.gov
Sample Preparation and Derivatization Strategies for Enhanced Detection (e.g., oxime formation, dansylation)
In Vitro Experimental Models
In vitro experimental models are crucial for investigating the synthesis, metabolism, and cellular effects of prostaglandins without the complexities of a whole organism. These models allow for controlled studies on specific cell types or enzymatic pathways.
Common models used in prostaglandin research include:
Cell Culture Systems: Various cell lines are used to study prostaglandin production and function. For instance, bovine endometrial epithelial and stromal cells have been used to investigate the synthesis of PGE2 and PGF2α. vfu.cz Macrophage cell lines like RAW 264.7 and human alveolar epithelial cells (A549) are also common models for studying the inflammatory response and associated prostaglandin production. nih.govresearchgate.net In one study, Madin-Darby Canine Kidney (MDCK) cells were used to examine the effect of PGE2 and other prostaglandins on viral replication. researchgate.net
Enzyme Assays: To study the metabolism of prostaglandins, researchers use purified enzymes or subcellular fractions. For example, incubating a compound with liver microsomes or recombinant 15-hydroxyprostaglandin dehydrogenase (PGDH) allows for the direct measurement of the formation of 15-keto metabolites, such as 13,14-dihydro-15-keto-PGE2.
Receptor Binding Assays: To characterize the interaction of prostaglandin analogues with their receptors, competitive binding assays are employed. In the development of analogues of 13,14-dihydroprostaglandin F1α, their binding affinity for the human FP receptor was evaluated in vitro to determine their potency and selectivity. acs.org
These models provide valuable insights into the biochemical pathways and cellular mechanisms involving this compound and related compounds.
Cell Culture Systems for Studying Metabolism and Signaling
In Vivo Experimental Models
Genetically modified animal models, particularly knockout mice, have been instrumental in elucidating the specific roles of enzymes and receptors involved in the prostaglandin metabolic pathway. taconic.combio-integration.orgrrpharmacology.rumdpi.com By deleting the gene for a particular enzyme or receptor, researchers can observe the resulting physiological and pathological changes, thereby inferring the function of the absent protein.
For instance, knockout mouse models for the various PGE2 receptor subtypes (EP1, EP2, EP3, and EP4) have been developed. maayanlab.cloud Studies using EP4 knockout mice have demonstrated the impaired ability of PGE2 to promote bone resorption, highlighting the critical role of this receptor in bone metabolism. nih.gov While these studies primarily focus on PGE2, the parent compound, they provide the foundational tools to investigate the potential, albeit weak, interactions of its metabolites like 13,14-dihydro-15-keto-PGE2.
Similarly, knockout models for enzymes involved in prostaglandin metabolism are crucial. For example, mice lacking the gene for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that initiates the degradation of PGE2, would be expected to have altered levels of downstream metabolites, including 13,14-dihydro-15-keto-PGE2. These models allow for a detailed examination of the consequences of disrupting the metabolic cascade.
The development of humanized mouse models, where a mouse gene is replaced with its human counterpart, represents a further refinement. taconic.com This is particularly relevant for enzymes like those in the cytochrome P450 family, which can show significant species differences and are involved in prostaglandin metabolism. taconic.com
The use of CRISPR/Cas9 and TALEN technologies has accelerated the creation of genetically modified animal models, including in larger animals like pigs and non-human primates, which can offer greater physiological similarity to humans for certain diseases. bio-integration.org
A wide array of animal models are utilized to investigate the diverse physiological and pathophysiological roles of prostaglandins and their metabolites. taconic.commdpi.comfrontiersin.org These models are essential for understanding how these lipid mediators function within the complex environment of a living organism.
In the context of cancer research, xenograft models are commonly used. nih.gov In these models, human cancer cells, such as the MDA-MB-231 breast cancer cell line, are injected into immunodeficient mice. nih.gov This allows for the in vivo study of tumor growth and the effects of potential therapeutic agents. For example, studies have compared the effects of 15-keto-PGE2 and its metabolite, 13,14-dihydro-15-keto-PGE2, on tumor growth and have found that the latter is ineffective at suppressing it. nih.govscienceopen.com
Animal models of inflammation are also critical. For instance, the murine model of acute inflammation induced by carrageenan can be used to assess the anti-inflammatory or pro-inflammatory properties of compounds. While specific studies on 13,14-dihydro-15-keto-PGE2 in this model are not prominent, it represents a standard method for evaluating the in vivo effects of prostaglandins.
The study of reproductive physiology has greatly benefited from animal models, particularly in understanding the role of prostaglandins in processes like luteolysis. wiley.com By measuring the levels of prostaglandin metabolites in the blood of animals like mares during different stages of the reproductive cycle, researchers can correlate these levels with physiological events. wiley.com
For metabolic diseases like diabetes, various animal models exist, including those that develop the disease spontaneously (e.g., NOD mice for Type 1, db/db mice for Type 2) or through induction. nih.govfrontiersin.org These models have been used to show that plasma levels of PGE2 metabolites are elevated in diabetic conditions. nih.gov
Table 3: Examples of In Vivo Animal Models in Prostaglandin Research
| Model Type | Example | Application |
| Genetically Modified (Knockout) | EP4 receptor knockout mice | Investigating the role of specific receptors in physiological processes like bone resorption. nih.govmaayanlab.cloud |
| Cancer Xenograft | MDA-MB-231 cells in immunodeficient mice | Studying the effect of prostaglandin metabolites on in vivo tumor growth. nih.govscienceopen.com |
| Inflammation | Carrageenan-induced paw edema in mice | Assessing the pro- or anti-inflammatory properties of compounds. |
| Reproductive Physiology | Mare | Studying the role of prostaglandin metabolites in the estrous cycle and pregnancy. wiley.com |
| Metabolic Disease | db/db mice | Investigating the link between prostaglandin metabolism and diabetes. nih.govfrontiersin.org |
Genetically Modified Animal Models (e.g., knockout mice) for Studying Enzyme or Receptor Function
Bioinformatic and Systems Biology Approaches
Bioinformatic and systems biology approaches are increasingly used to analyze the complex networks of genes and proteins involved in prostaglandin metabolism and signaling. Gene expression analysis, in particular, provides valuable insights into how the enzymes and receptors related to this pathway are regulated in different tissues and disease states.
Techniques like RT-PCR and microarray analysis can quantify the mRNA levels of specific genes. For example, RT-PCR has been used to detect the expression of prostaglandin reductase 2 (PTGR2), the enzyme that catalyzes the formation of 13,14-dihydro-15-keto-PGE2 from 15-keto-PGE2. genecards.orgmybiosource.com These studies have shown that PTGR2 is ubiquitously expressed, with the highest levels in the kidney, liver, pancreas, prostate, and heart. mybiosource.com
Publicly available databases, such as the Human Protein Atlas, provide a wealth of information on gene and protein expression across various human tissues and cell lines. researchgate.netproteinatlas.org This data can be mined to understand the tissue-specific expression patterns of prostaglandin receptors (e.g., EP2, EP4) and metabolic enzymes. researchgate.net For example, immunohistochemistry data from these databases can confirm the expression of EP receptors on specific cell types, such as T cells. researchgate.net
In the context of disease, gene expression analysis can reveal correlations between the levels of prostaglandin-related genes and clinical outcomes. For instance, in pancreatic cancer, bioinformatic analysis of patient data has been used to investigate the expression of PGE2-related genes and their correlation with patient survival. researchgate.net Similarly, in studies of obesity and diabetes, gene expression analysis of human islets has shown that the expression of enzymes involved in PGE2 synthesis is positively correlated with markers of β-cell function. nih.gov
Systems biology approaches can integrate gene expression data with other data types (e.g., proteomics, metabolomics) to build comprehensive models of prostaglandin pathways. This can help identify key regulatory nodes and potential therapeutic targets.
Integration of Metabolomics Data in Research
Metabolomics provides a comprehensive snapshot of the small molecules (metabolites) within a biological system, reflecting its physiological state. mdpi.com Integrating this data into broader research frameworks allows for a deeper understanding of cellular processes and disease mechanisms. This involves the use of advanced analytical technologies to detect and quantify metabolites, followed by sophisticated bioinformatics to interpret the complex datasets and connect metabolic changes to biological pathways.
The analytical arm of metabolomics relies heavily on techniques like nuclear magnetic resonance (NMR) spectroscopy and, more commonly, mass spectrometry (MS) coupled with separation methods such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). mdpi.comfuturelearn.com For eicosanoids like this compound and its related compounds, which are often present in low concentrations (pM to nM range) and can be unstable, highly sensitive and selective methods like LC-MS/MS are crucial. nih.gov These methods allow for the simultaneous profiling of a wide array of metabolites from biological samples such as tissues, serum, or urine. kau.edu.sashimadzu.com The challenge of chemical instability, as seen with the main metabolite of Prostaglandin E2 (PGE2), 13,14-dihydro-15-keto-PGE2, which readily dehydrates, can be overcome through specific sample preparation techniques like immediate oxime formation to stabilize the ketone groups before analysis. nih.gov
The true power of metabolomics is realized through the integration of the generated data using bioinformatics and systems biology tools. kau.edu.sa This process transforms raw analytical data into meaningful biological insights. The workflow typically involves converting raw spectra into tables of metabolite features, which are then subjected to statistical analysis to identify significant changes between different biological states. mdpi.com Web-based platforms like MetaboAnalyst offer comprehensive tools for statistical analysis, visualization, and pathway analysis, supporting the interpretation of complex metabolomics data. metaboanalyst.ca
Detailed Research Findings
A pertinent example of metabolomics data integration is found in studies investigating the long-term biological effects of radiation. In one study, researchers used ultra-performance liquid chromatography coupled with electrospray quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) to analyze the intestinal metabolome of mice exposed to different types of radiation. kau.edu.saplos.org The goal was to identify lasting metabolic changes and potential biomarkers of radiation-induced damage.
The analysis generated vast datasets of metabolic features that were then processed and interpreted using Ingenuity Pathway Analysis (IPA), a bioinformatics tool that helps to understand the biological relevance of identified metabolites. kau.edu.saplos.org This integrated approach revealed that heavy ion (56Fe) radiation, in particular, caused a significant upregulation of the 'prostanoid biosynthesis' and 'eicosanoid signaling' pathways. kau.edu.sa
Within this analysis, several biomarkers were identified, including 15-keto-13,14-dihydroprostaglandin E2, a major and more stable metabolite of PGE2. kau.edu.saplos.org Elevated levels of this metabolite in plasma or serum are often used as a surrogate marker for PGE2 activity in tissues. kau.edu.saplos.org The study linked the increased levels of this and other pro-inflammatory metabolites to a sustained inflammatory state in the intestine post-radiation, which has implications for conditions like inflammatory bowel disease and colorectal cancer. kau.edu.sa
The table below summarizes key biomarkers identified in the 56Fe-irradiated mouse intestine through this integrated metabolomics approach, highlighting their association with specific diseases or biological processes.
| Biomarker Identified | Associated Disease/Process (as identified by IPA) | Pathway Implication |
| 15-keto-13,14-dihydroprostaglandin E2 | Intestinal Inflammatory Disease, Cancer | Prostanoid Biosynthesis, Eicosanoid Signaling |
| Prostaglandin E2 (PGE2) | Intestinal Inflammatory Disease, Cancer | Prostanoid Biosynthesis, Eicosanoid Signaling |
| Thromboxane (B8750289) A2 | Cancer | Eicosanoid Signaling |
| Epoprostenol | Cancer | Prostanoid Biosynthesis |
| Pyruvic Acid | Cancer | Central Carbon Metabolism |
This table is based on data presented in a study on the long-term differential changes in mouse intestinal metabolomics after radiation exposure. kau.edu.sa
This research demonstrates how the integration of advanced analytical techniques (UPLC-QToF-MS) with powerful bioinformatics software (IPA) allows scientists to move from simple detection of a compound like 15-keto-13,14-dihydroprostaglandin E2 to understanding its role within a complex biological response to a specific stressor like radiation. This systems-level view is fundamental to modern biological and clinical research. kau.edu.sa
Comparative Analysis of 13,14 Dihydroprostaglandin E2 with Other Eicosanoids in Research
Metabolic Relationship to Parent Prostaglandin (B15479496) E2
13,14-Dihydroprostaglandin E2 (13,14-dihydro-PGE2) is a metabolite of Prostaglandin E2 (PGE2), a primary product of arachidonic acid metabolism. The metabolic conversion of PGE2 is a rapid process, particularly in systemic circulation where PGE2 has a half-life of less than 30 seconds. caymanchem.com This rapid metabolism necessitates the measurement of its more stable metabolites to understand systemic PGE2 production.
The metabolic pathway begins with the oxidation of PGE2 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE2 to 15-keto-PGE2. nih.gov This initial step is crucial as 15-keto-PGE2 has significantly reduced biological activity compared to its parent compound. Following this, 15-keto-PGE2 is further metabolized by 15-oxoprostaglandin Δ13-reductase (also known as prostaglandin reductase 2 or PTGR2) to form 13,14-dihydro-15-keto-PGE2. caymanchem.comlipidmaps.orggenecards.orgnih.govmybiosource.com Although not the direct precursor, 13,14-dihydro-PGE2 is closely related in this metabolic cascade. The formation of 13,14-dihydro-PGE2 can occur during intravenous administration of PGE1 in humans. ebi.ac.uk
Distinction from 15-Keto-13,14-Dihydroprostaglandin E2 (PGEM) as a Primary Stable Metabolite
While both are metabolites of PGE2, this compound is distinct from 15-Keto-13,14-Dihydroprostaglandin E2, which is often referred to as PGE-M and serves as a primary stable metabolite for measuring systemic PGE2 production. nih.govnih.govnih.gov 15-Keto-13,14-dihydro-PGE2 is formed from 15-keto-PGE2 through the action of 15-oxoprostaglandin Δ13-reductase. caymanchem.comlipidmaps.orggenecards.orgnih.gov This metabolite is considered the primary PGE2 metabolite found in plasma. caymanchem.comlipidmaps.org
Contrasting Biological Activities with Other Prostaglandin Series and Metabolites
The biological activities of this compound are not as extensively characterized as those of other primary prostaglandins (B1171923). However, by examining the functions of related eicosanoids, we can infer its relative position within the prostanoid network.
Prostaglandin F1α (PGF1α): PGF1α is a stable metabolite of prostacyclin (PGI2) and is also derived from PGE1. hmdb.ca It exhibits activities such as contracting the circular muscle of the gut and acting as a cytoprotector for mucosal tissue. hmdb.ca Its role in vasomotor tone and platelet function has also been noted.
Prostaglandin F2α (PGF2α): PGF2α is a potent bioactive lipid involved in numerous physiological processes. researchgate.net It is well-known for its role in female reproductive functions, including inducing labor and luteolysis. hmdb.cawikipedia.org PGF2α binds to the FP receptor and can stimulate uterine muscle contractions. hmdb.cawikipedia.orgd-nb.info It also has vasoconstrictor properties that are independent of the FP receptor. nih.gov
Prostaglandin D2 (PGD2): PGD2 is a major product of mast cells and is involved in allergic and inflammatory responses. ersnet.orgcaymanchem.com Its biological effects include bronchoconstriction, inhibition of platelet aggregation, vasodilation, and regulation of sleep and body temperature. caymanchem.comdrugbank.comhmdb.ca PGD2 exerts its effects through the DP1 and DP2 (CRTH2) receptors. ersnet.org
The following table provides a comparative overview of the primary biological activities of these prostaglandins:
| Prostaglandin | Primary Biological Activities | Receptor(s) |
| PGF1α | Vasomotor tone regulation, platelet function modulation, gut muscle contraction, cytoprotection. hmdb.ca | Not specified |
| PGF2α | Uterine contraction, induction of labor, luteolysis, vasoconstriction. hmdb.cawikipedia.orgnih.gov | FP hmdb.cad-nb.info |
| PGD2 | Bronchoconstriction, vasodilation, inhibition of platelet aggregation, sleep regulation, inflammatory responses. ersnet.orgcaymanchem.comdrugbank.comhmdb.ca | DP1, DP2 (CRTH2) ersnet.org |
Functional Redundancy and Specificity within the Prostanoid Network
The prostanoid network is characterized by both functional redundancy and specificity. ahajournals.org Prostanoids, including PGE2, PGF2α, and PGD2, are derived from arachidonic acid via the cyclooxygenase (COX) pathway and act on a family of G-protein-coupled receptors (GPCRs). nih.govphysiology.organnualreviews.org There are eight main types and subtypes of prostanoid receptors, each with distinct ligand-binding profiles and signaling pathways. nih.govphysiology.organnualreviews.org
Specificity is achieved through the expression of specific synthases that produce individual prostanoids and the tissue-specific expression of their cognate receptors. d-nb.info For instance, PGE2 signals through four receptor subtypes (EP1-4), allowing for a diverse range of cellular responses. researchgate.net Similarly, PGF2α primarily signals through the FP receptor, and PGD2 through DP1 and DP2 receptors. d-nb.infoersnet.org
However, there is also evidence of functional redundancy, where different prostanoids can elicit similar biological effects. ahajournals.org This overlap can occur when different prostanoid receptors couple to similar downstream signaling pathways. nih.gov For example, activation of IP, EP2, EP4, and DP1 receptors can lead to comparable biological outcomes. ahajournals.org Furthermore, some level of cross-reactivity between prostanoids and different receptors has been reported, although receptors generally exhibit a preference for their primary ligand. nih.gov This complex interplay of specific and redundant signaling pathways allows for fine-tuned regulation of a wide array of physiological and pathophysiological processes. nih.gov
Future Research Directions for 13,14 Dihydroprostaglandin E2
Elucidation of Novel Molecular Targets and Signaling Pathways
While the signaling of the parent compound, Prostaglandin (B15479496) E2 (PGE2), through its four G-protein coupled receptors (EP1-4) is well-documented, the specific molecular interactions of its metabolites are less understood. Future research should prioritize the identification of specific receptors or binding proteins for 13,14-dihydro-PGE2 and its keto-metabolite.
Studies have shown that EP2 and EP4 receptors, though coupled to the same signal transduction pathway (stimulation of adenylate cyclase), exhibit different sensitivities to PGE2 metabolites. nih.gov The EP2 receptor, for instance, shows a higher sensitivity to the initial metabolite, 15-keto-PGE2, compared to the EP4 receptor. nih.gov This suggests that the subsequent dihydro metabolite could also have differential affinities and functional consequences at these receptors, a hypothesis that warrants rigorous investigation through competitive binding assays and functional readouts in cells expressing specific EP receptor subtypes.
Beyond canonical receptor binding, non-receptor-mediated actions represent a critical, unexplored frontier. The enzyme Prostaglandin Reductase 2 (PTGR2) catalyzes the formation of 15-keto-13,14-dihydro-PGE2 and has been implicated in the regulation of peroxisome proliferator-activated receptor (PPAR) activity. genecards.orgmaayanlab.cloud This link suggests that 13,14-dihydroprostaglandin metabolites could function as endogenous modulators of nuclear receptors, a pathway with significant implications for metabolic regulation and inflammation. Research focused on whether these compounds directly bind to and activate PPARs or other transcription factors is a logical next step. Furthermore, some cyclopentenone prostaglandins (B1171923) can covalently modify proteins via Michael addition; investigating whether 13,14-dihydro-PGE2 or its derivatives possess similar electrophilic potential could uncover entirely new mechanisms of action. tandfonline.com
| Potential Research Area | Key Questions | Experimental Approaches |
|---|---|---|
| Receptor Binding Specificity | Does 13,14-dihydro-PGE2 bind to EP receptors? What are its affinities compared to PGE2? | Radioligand binding assays, Surface Plasmon Resonance (SPR), cAMP accumulation assays in receptor-expressing cell lines. |
| Nuclear Receptor Modulation | Can 13,14-dihydro-PGE2 or its keto-form directly activate PPARs or other nuclear receptors? | Luciferase reporter assays, Co-immunoprecipitation, Thermal shift assays. |
| Covalent Protein Modification | Does the compound act as an electrophile to modify target proteins? | Mass spectrometry-based proteomics to identify protein adducts, Thiol reactivity assays. |
Investigation of Uncharacterized Physiological and Pathophysiological Roles in Specific Research Models
The physiological relevance of 13,14-dihydro-PGE2 is largely inferred from its position in the metabolic cascade of PGE2, a potent mediator of inflammation, fever, and pain. researchgate.net However, the specific contributions of the dihydro metabolite in these processes remain uncharacterized. Future studies using targeted research models are essential to dissect its unique functions.
In neuroinflammation, PGE2 produced by brain endothelial cells is a key pyrogenic mediator. researchgate.net It is unknown if 13,14-dihydro-PGE2 can cross the blood-brain barrier or if it is generated locally within the CNS, and whether it contributes to, modulates, or resolves the febrile response. The use of animal models of systemic inflammation (e.g., LPS injection) combined with intracerebral administration of 13,14-dihydro-PGE2 and advanced analytical methods could clarify its role in central inflammatory signaling.
Eicosanoids are also deeply implicated in chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. nih.gov Research efforts in this area have traditionally focused on inhibiting the production of primary prostaglandins. A future direction would be to investigate the concentration and potential activity of 13,14-dihydro-PGE2 within the synovial fluid and tissue of arthritis models. It may possess distinct, perhaps even inflammation-resolving, properties that have been overlooked. The broader role of eicosanoids in mediating host-pathogen interactions, as seen in insect models of malaria, suggests that metabolites like 13,14-dihydro-PGE2 could have unappreciated functions in immunity that could be explored in various infectious disease models. mdpi.com
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
A significant barrier to understanding the function of 13,14-dihydro-PGE2 and its related metabolites is the challenge of their accurate measurement in biological samples. These molecules are often present at very low concentrations, are structurally similar to other eicosanoids, and can be chemically unstable. mdpi.commdpi.com Future progress is contingent on the development and refinement of sophisticated analytical methods.
Historically, gas chromatography-mass spectrometry (GC-MS) has been employed, but this method often requires complex sample derivatization to improve stability and volatility. nih.gov A key issue with 15-keto-13,14-dihydro-PGE2 is its propensity to dehydrate, a problem that can be addressed by chemical modification (oximation) immediately upon sample collection. nih.gov
Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity and allows for the simultaneous quantification of multiple eicosanoids from a single sample. nih.gov Future work should focus on optimizing LC-MS/MS methods to:
Improve Chromatographic Resolution: Develop and apply novel column chemistries, such as chiral columns, to resolve the numerous stereoisomers of prostaglandin metabolites that are often indistinguishable by mass spectrometry alone. mdpi.com
Enhance Sensitivity: Explore new ionization sources and mass analyzers to lower the limits of detection, enabling quantification in smaller sample volumes or in tissues with low metabolic activity.
Minimize Analyte Degradation: Refine sample collection and extraction protocols, potentially incorporating stabilizing agents, to prevent the ex vivo degradation of labile compounds like 15-keto-13,14-dihydro-PGE2. ebi.ac.ukebi.ac.uk
| Technique | Advantage | Area for Future Development |
|---|---|---|
| Immunoassays (EIA, RIA) | High-throughput potential. | Limited by antibody cross-reactivity with structurally similar metabolites. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution for certain isomers. | Requires complex and time-consuming derivatization steps. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, specificity, and multiplexing capability. nih.gov | Optimization of chiral separations, improved sample stability protocols, and enhanced ionization efficiency. mdpi.com |
Potential as a Research Biomarker for Prostaglandin Pathway Activity in Experimental Settings
The measurement of metabolites is a cornerstone of assessing metabolic pathway flux. While PGE2 itself has a very short biological half-life, its downstream metabolites are candidates for biomarkers of its synthesis. mdpi.com 15-keto-13,14-dihydro-PGE2 has a longer plasma half-life than its parent compound; however, its utility as a reliable systemic biomarker in human studies is limited by its own rapid metabolism and chemical instability. mdpi.comebi.ac.uk
This instability leads to the formation of other products, including 13,14-dihydro-15-keto-PGA2 and a more stable bicyclic derivative (11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2). ebi.ac.ukebi.ac.uk Consequently, future research should focus on evaluating these more stable, downstream degradation products as superior surrogate markers for PGE2 pathway activation in experimental models. ebi.ac.uk While 15-keto-13,14-dihydro-PGE2 itself may be an unreliable endpoint, measuring the ratio of the parent compound to its stable breakdown products could provide a dynamic snapshot of metabolic activity and the chemical environment (e.g., pH, albumin concentration) within a specific biological compartment. ebi.ac.uk In controlled experimental settings, such as in vitro cell culture or analysis of tissue explants, where sample processing can be immediate and standardized, measuring the labile 15-keto-13,14-dihydro-PGE2 could still serve as a valuable, direct indicator of PGE2 catabolism.
Conceptual Implications for Modulating Eicosanoid Pathways in Disease Models
Eicosanoid pathways are central to numerous physiological and pathological processes, including inflammation, immunity, and cancer. researchgate.netcreative-proteomics.com Therapeutic strategies, such as the use of non-steroidal anti-inflammatory drugs (NSAIDs), are designed to inhibit key enzymes like cyclooxygenases (COX) and reduce the production of pro-inflammatory prostaglandins. nih.gov However, these approaches can be blunt instruments with significant side effects.
A deeper understanding of downstream metabolic pathways offers the potential for more nuanced therapeutic interventions. Future research should consider the conceptual implications of targeting enzymes involved in the metabolism of 13,14-dihydro-PGE2. For example, inhibiting Prostaglandin Reductase 2 (PTGR2) could alter the balance between different PGE2 metabolites, potentially shifting the local inflammatory milieu in a therapeutically beneficial way. genecards.org
In diseases where PGE2 has a pathogenic role, such as certain cancers where it promotes tumor growth, understanding the full metabolic cascade is crucial. researchgate.net If 13,14-dihydro-PGE2 or its metabolites possess different, perhaps less potent or even antagonistic, activities compared to PGE2, then promoting its metabolic conversion could be a novel therapeutic strategy. Exploring the biological activity of synthetic, stabilized analogs of 13,14-dihydro-PGE2 in various disease models (e.g., arthritis, neuroinflammation, cancer) could reveal previously unknown therapeutic targets within the eicosanoid network. nih.govresearchgate.net This line of inquiry moves beyond simply blocking production to actively shaping the profile of signaling lipids to promote homeostasis and disease resolution.
Q & A
Basic Research Questions
Q. What are the key structural and stability characteristics of 13,14-dihydroprostaglandin E2 (13,14-DH-PGE2) that influence its experimental handling?
- Answer : 13,14-DH-PGE2 is a prostaglandin metabolite with a cyclopentane core, hydroxyl groups at positions 11 and 15, and a ketone at position 14. Its instability in aqueous environments necessitates storage at -20°C in desiccated conditions to prevent degradation . Solubility in DMSO (up to 100 mM) and ethanol allows for stock solutions, but repeated freeze-thaw cycles should be avoided to maintain integrity . Structural analogs like bicyclo-PGE2 are often used to bypass instability issues during quantification .
Q. How is 13,14-DH-PGE2 synthesized, and what purity standards are critical for experimental validity?
- Answer : Synthetic routes for 13,14-DH-PGE2 involve stereoselective hydroxylation and ketone formation, with purity >95% required for reproducibility. Analytical methods like HPLC and mass spectrometry (LC-MS) are essential for verifying purity and distinguishing it from degradation products (e.g., 15-keto metabolites) . Contaminants from incomplete synthesis can confound biological assays, particularly in platelet aggregation or inflammation studies .
Q. What standard analytical methods are used to quantify 13,14-DH-PGE2 in biological matrices?
- Answer : GC-MS and LC-MS/MS are gold standards due to their sensitivity in detecting low nanomolar concentrations. Derivatization (e.g., methyl oxime formation) is often required to stabilize the compound before analysis . Internal standards like deuterated analogs (e.g., 13,14-dihydro-15-keto-PGE2-d9) improve quantification accuracy in complex samples such as plasma or tissue homogenates .
Advanced Research Questions
Q. How can researchers address contradictory data on the biological activity of 13,14-DH-PGE2 across different experimental models?
- Answer : Discrepancies often arise from model-specific receptor affinities or metabolic pathways. For example, 13,14-DH-PGE2 inhibits ADP-induced platelet aggregation in human plasma but may show reduced activity in rodent models due to species-specific EP receptor expression . To resolve contradictions, researchers should:
- Validate receptor profiles (e.g., EP1-4) in the target tissue using knockout models or selective antagonists.
- Control for cross-reactivity with structurally similar prostaglandins (e.g., PGE1 or PGD2 metabolites) via competitive ELISA .
Q. What experimental design considerations are critical for studying the in vivo stability of 13,14-DH-PGE2?
- Answer : In vivo instability is a major challenge. Strategies include:
- Using stable isotope-labeled analogs (e.g., 13,14-DH-PGE2-d4) to track pharmacokinetics without interference from endogenous metabolites .
- Administering the compound via continuous infusion or encapsulated delivery systems to maintain steady-state concentrations .
- Quantifying degradation products (e.g., 15-keto-PGE2) to adjust dose-response calculations .
Q. How can researchers optimize assays to distinguish 13,14-DH-PGE2 from its isomers or degradation products?
- Answer : Co-elution in chromatography is a common issue. Solutions include:
- Employing high-resolution tandem mass spectrometry (HRMS/MS) with fragmentation patterns specific to the 13,14-dihydro configuration .
- Using antibody-based assays (e.g., ELISA) with epitopes targeting the 15-keto group or cyclopentane ring, validated against synthetic standards .
Q. What mechanisms underlie the dual pro- and anti-inflammatory effects of 13,14-DH-PGE2 in different contexts?
- Answer : Context-dependent effects are linked to tissue-specific receptor coupling. For instance:
- In macrophages, 13,14-DH-PGE2 may suppress NF-κB via EP2 receptor activation, reducing TNF-α production .
- In epithelial cells, EP4 receptor signaling can paradoxically enhance COX-2 expression, amplifying inflammation .
- Experimental validation requires tissue-specific receptor knockdown and pathway inhibitors (e.g., PI3K/Akt for EP4-mediated effects) .
Methodological Recommendations
- Storage : Aliquot stock solutions in inert solvents (e.g., methyl acetate) and store at -20°C under argon to prevent oxidation .
- In Vivo Studies : Use deuterated analogs or bicyclo derivatives to mitigate rapid metabolism .
- Data Interpretation : Cross-validate findings with orthogonal methods (e.g., MS + ELISA) to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
